

Azimilide for Supraventricular Arrhythmias: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azimilide

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Azimilide, an investigational Class III antiarrhythmic agent, has been the subject of numerous clinical trials to evaluate its efficacy in the management of supraventricular arrhythmias (SVAs), including atrial fibrillation (AF), atrial flutter (AFL), and paroxysmal supraventricular tachycardia (PSVT). This guide provides a comprehensive meta-analysis of the available data, comparing the performance of **azimilide** with placebo and offering insights into its clinical utility.

Mechanism of Action

Azimilide is a potassium channel antagonist that uniquely blocks both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in cardiac myocytes[1][2][3][4][5]. This dual-channel blockade prolongs the action potential duration and the effective refractory period, thereby suppressing arrhythmias[1][4]. Unlike some other Class III agents, **azimilide's** effects are not dependent on heart rate (a lack of reverse-use dependence)[2][5].

Clinical Efficacy in Supraventricular Arrhythmias

The **Azimilide** Supraventricular Arrhythmia Program (ASAP), a series of four double-blind, randomized, placebo-controlled trials (SVA-1, SVA-2, SVA-3, and SVA-4), represents the core of the clinical evidence for **azimilide** in SVAs[6][7][8]. These trials enrolled over 1,000 patients with a history of symptomatic AF, AFL, or PSVT[6][8].

Atrial Fibrillation and Atrial Flutter (AF/AFL)

The efficacy of **azimilide** in AF and AFL has yielded mixed results across different studies. While some trials demonstrated a significant prolongation in the time to the first symptomatic recurrence, others failed to show a statistically significant benefit over placebo.

A combined analysis of the SVA trials showed that **azimilide** doses of 100 mg/day and 125 mg/day significantly prolonged the time to symptomatic AF recurrence compared with placebo[9]. Specifically, in the SVA-3 trial, the combined 100 mg and 125 mg daily dose group showed a significant delay in the time to first symptomatic arrhythmia recurrence ($p=0.005$), with a hazard ratio of 1.58 (placebo:**azimilide**)[10]. The 125 mg dose alone was also significantly effective ($p=0.002$)[10].

However, a separate study focusing on patients with structural heart disease who were converted from atrial fibrillation to sinus rhythm found that **azimilide** (125 mg) did not significantly reduce the risk of arrhythmia recurrence compared to placebo[11]. The median time to recurrence was 13 days in both the **azimilide** and placebo groups[11]. Another trial also reported no significant difference in the time to first recurrence of symptomatic supraventricular arrhythmia in the AF-AFL stratum between **azimilide** 125 mg daily and placebo[12].

Interestingly, even in cases of recurrence, **azimilide** at a dose of 125 mg/day was found to significantly reduce the symptom burden reported by patients, including fatigue, shortness of breath, chest pain, and dizziness[9].

Paroxysmal Supraventricular Tachycardia (PSVT)

In patients with PSVT, a combined analysis of the four SVA trials demonstrated a dose-response relationship, with the 100 mg daily dose of **azimilide** significantly prolonging the time to recurrence (hazard ratio of 2.35, placebo:**azimilide**; $p=0.023$)[7]. However, the 125 mg daily dose did not show a statistically significant difference from placebo in this patient population[7][12].

Quantitative Data Summary

The following tables summarize the key quantitative data from the pivotal clinical trials of **azimilide** in supraventricular arrhythmias.

Table 1: Efficacy of **Azimilide** in Atrial Fibrillation/Atrial Flutter (AF/AFL)

Trial/Analysis	Patient Population	Azimilide Dose	Comparator	Primary Endpoint	Results	Reference
SVA-3	History of AF/AFL	100 mg & 125 mg (combined)	Placebo	Time to first symptomatic recurrence	Hazard Ratio (Placebo:Azimilide) = 1.58 (p=0.005)	[10]
SVA-3	History of AF/AFL	125 mg	Placebo	Time to first symptomatic recurrence	Hazard Ratio (Placebo:Azimilide) = 1.83 (p=0.002)	[10]
SVA-4 Stratum	AF/AFL	125 mg	Placebo	Time to first symptomatic recurrence	Hazard Ratio = 1.14 (p=0.29)	[12]
Post-Cardioversion Study	Structural Heart Disease, Post-Cardioversion for AF	125 mg	Placebo	Time to arrhythmia recurrence	Median time to recurrence: 13 days (both groups) (p=0.4596)	[11]

Table 2: Efficacy of **Azimilide** in Paroxysmal Supraventricular Tachycardia (PSVT)

Trial/Analysis	Patient Population	Azimilide Dose	Comparator	Primary Endpoint	Results	Reference
ASAP Combined Analysis	Symptomatic PSVT	100 mg	Placebo	Time to first symptomatic recurrence	Hazard Ratio (Placebo:Azimilide) = 2.35 (p=0.023)	[7]
ASAP Combined Analysis	Symptomatic PSVT	125 mg	Placebo	Time to first symptomatic recurrence	Hazard Ratio = 1.28 (p=not significant)	[7]
SVA-4 Stratum	PSVT	125 mg	Placebo	Time to first symptomatic recurrence	Hazard Ratio = 1.28 (p=0.55)	[12]

Experimental Protocols

The **Azimilide** Supraventricular Arrhythmia Program (ASAP) trials followed a similar double-blind, randomized, placebo-controlled design[\[7\]](#).

- Patient Population: Patients with a documented history of symptomatic supraventricular arrhythmias (AF, AFL, or PSVT) were enrolled[\[7\]](#)[\[10\]](#).
- Dosing Regimen: Patients typically received an oral loading dose of **azimilide** or placebo twice daily for three days, followed by a once-daily maintenance dose[\[7\]](#)[\[11\]](#). The specific doses tested varied across the trials and included 35 mg, 50 mg, 75 mg, 100 mg, and 125 mg of **azimilide**[\[7\]](#)[\[9\]](#)[\[10\]](#).
- Primary Endpoint: The primary efficacy endpoint was the time to the first electrocardiographically documented symptomatic recurrence of the arrhythmia[\[7\]](#)[\[10\]](#)[\[12\]](#).

Recurrences were typically documented using a transtelephonic electrocardiographic event recorder[7][10].

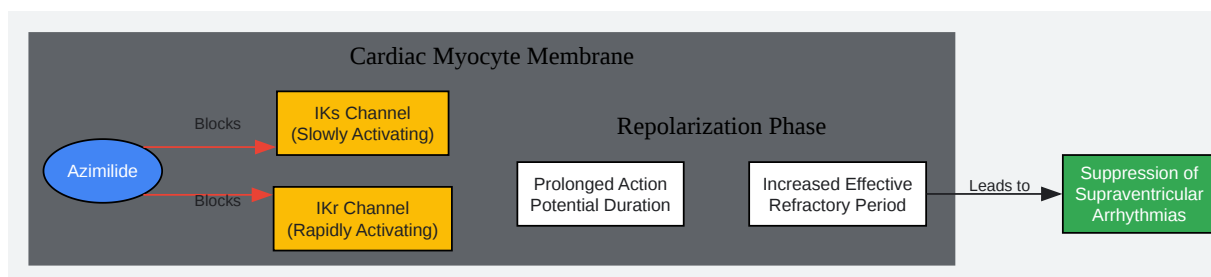
- Study Duration: The follow-up period for the primary endpoint varied between 180 and 270 days[7].

Safety and Tolerability

Azimilide is generally well-tolerated, with headache being the most frequently reported side effect[1][6]. However, serious adverse events have been reported, including a low incidence of torsades de pointes, a potentially fatal ventricular arrhythmia[1][2][6][7]. Early, reversible neutropenia has also been observed in rare cases[2][6]. In some trials, a slightly higher number of deaths was observed in the **azimilide** group compared to the placebo group, although the overall mortality rate was low[11][12][13].

Visualizations

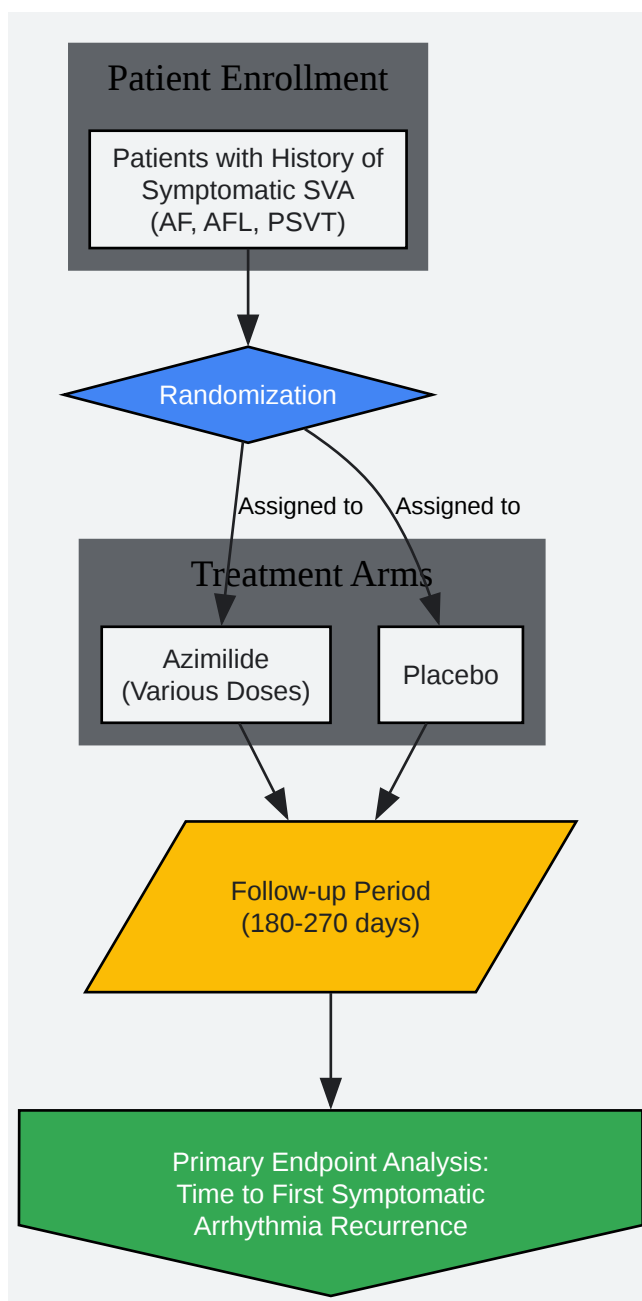
Signaling Pathway of Azimilide



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Caption: Mechanism of action of **Azimilide** in cardiac myocytes.

Experimental Workflow of the Azimilide Supraventricular Arrhythmia Program (ASAP)



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Caption: Generalized experimental workflow of the ASAP clinical trials.

Conclusion

The clinical trial data for **azimilide** in the treatment of supraventricular arrhythmias presents a complex picture. While there is evidence to suggest its efficacy in prolonging the time to recurrence of both atrial fibrillation/flutter and paroxysmal supraventricular tachycardia,

particularly at doses of 100 mg and 125 mg, the results are not consistently positive across all studies and patient populations. The observed reduction in symptom severity during arrhythmia recurrence is a noteworthy potential benefit. However, the lack of a consistent, robust effect and the presence of safety concerns, including the risk of proarrhythmia, have likely contributed to its status as an investigational agent. Further research would be necessary to delineate specific patient subgroups that may derive the most benefit from **azimilide** therapy and to fully establish its place in the management of supraventricular arrhythmias.

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